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Compound of Interest

Compound Name: 4-Fluoro-3-propylbenzoic acid

Cat. No.: B1314723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-
Fluoro-3-propylbenzoic acid, a valuable building block in pharmaceutical and materials

science research. The following sections present the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for their acquisition. This information is intended to serve as a reference for the

identification and characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Fluoro-3-
propylbenzoic acid. These predictions are based on the analysis of structurally similar

compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~11.5 - 12.5 br s 1H - COOH

~7.95 dd 1H J ≈ 8.5, 2.0 H-6

~7.85 ddd 1H J ≈ 8.5, 4.5, 2.0 H-2

~7.15 t 1H J ≈ 8.5 H-5

~2.65 t 2H J ≈ 7.5 -CH₂- (benzylic)

~1.65 sextet 2H J ≈ 7.5 -CH₂-

~0.95 t 3H J ≈ 7.5 -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~171 C=O

~164 (d, ¹JCF ≈ 250 Hz) C-4

~133 (d, ³JCF ≈ 8 Hz) C-6

~131 (d, ⁴JCF ≈ 3 Hz) C-2

~129 C-1

~128 (d, ²JCF ≈ 20 Hz) C-3

~115 (d, ²JCF ≈ 22 Hz) C-5

~37 -CH₂- (benzylic)

~24 -CH₂-

~14 -CH₃

Table 3: Predicted IR Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~2960, ~2870 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1610, ~1580 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch (Carboxylic Acid)

~1180 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data (EI-MS)
m/z Relative Intensity Assignment

182 High [M]⁺ (Molecular Ion)

165 Medium [M - OH]⁺

153 Medium [M - C₂H₅]⁺

137 High [M - COOH]⁺

109 Medium [M - C₃H₇ - CO]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic

compounds like 4-Fluoro-3-propylbenzoic acid. Actual parameters may need to be optimized

based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time
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of 4 seconds. 16 to 32 scans are typically averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. A

proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a

relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Several hundred to a

few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean ATR crystal is recorded first and automatically subtracted from the

sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or after separation by

Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable

volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is

bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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Workflow for Spectroscopic Analysis of 4-Fluoro-3-propylbenzoic Acid
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of an organic compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-Fluoro-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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